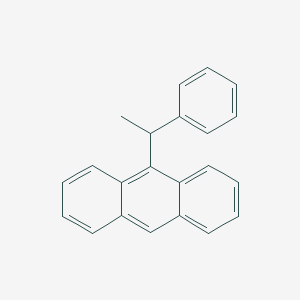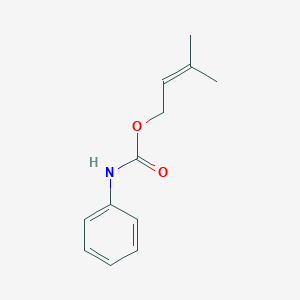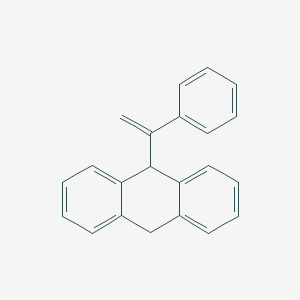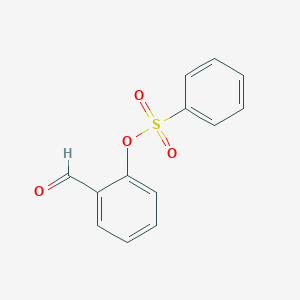![molecular formula C28H25N3O B372982 (15S)-12-phenyl-15-[(E)-4-phenylbut-3-enyl]-2,10,11-triazatetracyclo[8.5.0.03,8.011,13]pentadeca-1,3,5,7-tetraen-9-one](/img/structure/B372982.png)
(15S)-12-phenyl-15-[(E)-4-phenylbut-3-enyl]-2,10,11-triazatetracyclo[8.5.0.03,8.011,13]pentadeca-1,3,5,7-tetraen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one typically involves multi-step organic reactions. The starting materials often include phenyl-substituted butenes and aziridine derivatives. The key steps in the synthesis may involve:
Cyclization reactions: Formation of the azireno and pyridazino rings.
Substitution reactions: Introduction of phenyl groups at specific positions.
Hydrogenation: Reduction of double bonds to achieve the desired tetrahydro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of metal catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Hydrogenation of double bonds or reduction of other functional groups.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce fully saturated analogs.
科学研究应用
Medicinal Chemistry: Investigation of its potential as a therapeutic agent due to its unique structure and possible biological activity.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Material Science: Exploration of its properties for use in advanced materials or as a precursor for polymers.
作用机制
The mechanism of action of 1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular processes: Such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
1-phenyl-3-butenyl derivatives: Compounds with similar but simpler structures.
Quinazolinone derivatives: Compounds with the quinazolinone core but different substituents.
Uniqueness
1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one is unique due to its combination of multiple functional groups and ring systems, which may confer distinct chemical and biological properties compared to simpler analogs.
属性
分子式 |
C28H25N3O |
|---|---|
分子量 |
419.5g/mol |
IUPAC 名称 |
(15S)-12-phenyl-15-[(E)-4-phenylbut-3-enyl]-2,10,11-triazatetracyclo[8.5.0.03,8.011,13]pentadeca-1,3,5,7-tetraen-9-one |
InChI |
InChI=1S/C28H25N3O/c32-28-23-17-9-10-18-24(23)29-27-22(16-8-7-13-20-11-3-1-4-12-20)19-25-26(30(25)31(27)28)21-14-5-2-6-15-21/h1-7,9-15,17-18,22,25-26H,8,16,19H2/b13-7+/t22-,25?,26?,30?/m0/s1 |
InChI 键 |
MESUIWVVIPCEAW-CYFWYQFVSA-N |
SMILES |
C1C(C2=NC3=CC=CC=C3C(=O)N2N4C1C4C5=CC=CC=C5)CCC=CC6=CC=CC=C6 |
手性 SMILES |
C1[C@@H](C2=NC3=CC=CC=C3C(=O)N2N4C1C4C5=CC=CC=C5)CC/C=C/C6=CC=CC=C6 |
规范 SMILES |
C1C(C2=NC3=CC=CC=C3C(=O)N2N4C1C4C5=CC=CC=C5)CCC=CC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-bis(trifluoromethyl)-2,3a-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B372902.png)
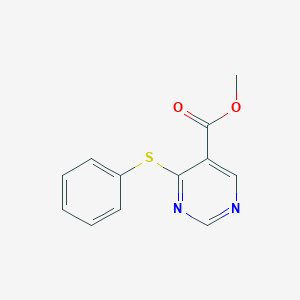
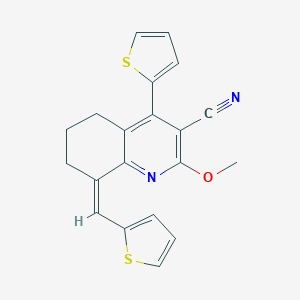
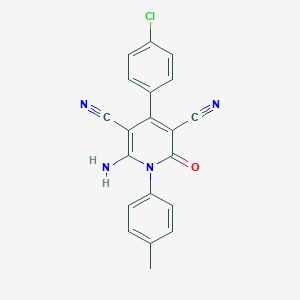
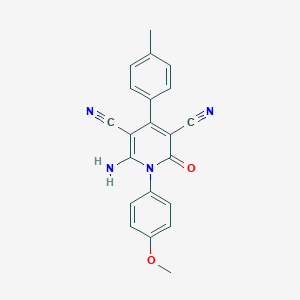
![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B372910.png)
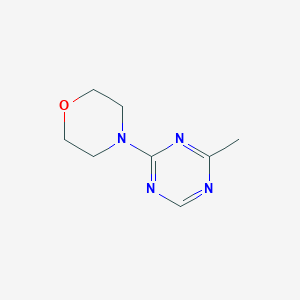
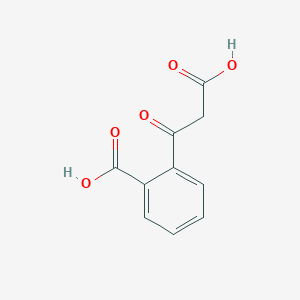
![N-Bicyclo[2.2.1]hept-2-yl-4-methylbenzenesulfonamide](/img/structure/B372917.png)

